N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H13NO It is known for its unique structure, which includes a cyclopropane ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Alkyne Group: The alkyne group can be introduced via alkylation reactions using propargyl bromide or similar reagents.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the cyclopropanecarboxylic acid derivative with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amides
Scientific Research Applications
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxylate: Similar structure but with an ester group instead of an amide.
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-methylbut-3-yn-2-yl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an amide.
Uniqueness
N-(2-methylbut-3-yn-2-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an alkyne group, which imparts distinct reactivity and potential for diverse applications. Its amide functionality also allows for hydrogen bonding and interaction with biological targets, making it a versatile compound in both synthetic and biological chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
39080-04-1 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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